molecular formula C16H9BrCl2N2OS B3035411 5-((4-Bromophenyl)sulfanyl)-4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone CAS No. 320421-80-5

5-((4-Bromophenyl)sulfanyl)-4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone

Cat. No.: B3035411
CAS No.: 320421-80-5
M. Wt: 428.1 g/mol
InChI Key: MDKGWTMPXVKQTL-UHFFFAOYSA-N
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Description

5-((4-Bromophenyl)sulfanyl)-4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone is a complex organic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a bromophenyl group, a chlorophenyl group, and a sulfanyl group attached to a pyridazinone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Bromophenyl)sulfanyl)-4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the pyridazinone core.

    Attachment of the Bromophenyl Group: The bromophenyl group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenyl boronic acid or ester.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate compound with a suitable thiol or disulfide under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyridazinone ring, leading to the formation of amines or reduced pyridazinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced pyridazinone derivatives

    Substitution: Various substituted aromatic derivatives

Scientific Research Applications

5-((4-Bromophenyl)sulfanyl)-4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its specific chemical properties.

Mechanism of Action

The mechanism of action of 5-((4-Bromophenyl)sulfanyl)-4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of the bromophenyl and chlorophenyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone: Lacks the bromophenyl and sulfanyl groups, resulting in different chemical properties and reactivity.

    5-((4-Methylphenyl)sulfanyl)-4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone: Contains a methylphenyl group instead of a bromophenyl group, leading to variations in biological activity and chemical reactivity.

    5-((4-Bromophenyl)sulfanyl)-4-chloro-2-(3-methylphenyl)-3(2H)-pyridazinone: Contains a methylphenyl group instead of a chlorophenyl group, affecting its overall properties.

Uniqueness

The unique combination of bromophenyl, chlorophenyl, and sulfanyl groups in 5-((4-Bromophenyl)sulfanyl)-4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone imparts specific chemical properties, such as enhanced reactivity and binding affinity, making it distinct from similar compounds

Properties

IUPAC Name

5-(4-bromophenyl)sulfanyl-4-chloro-2-(3-chlorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrCl2N2OS/c17-10-4-6-13(7-5-10)23-14-9-20-21(16(22)15(14)19)12-3-1-2-11(18)8-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKGWTMPXVKQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C=N2)SC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601153460
Record name 5-[(4-Bromophenyl)thio]-4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320421-80-5
Record name 5-[(4-Bromophenyl)thio]-4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320421-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Bromophenyl)thio]-4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-((4-Bromophenyl)sulfanyl)-4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone
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